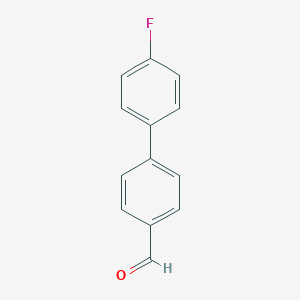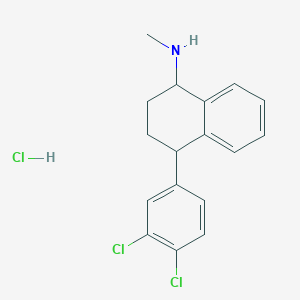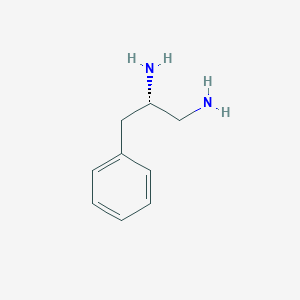
11-(丹磺酰氨基)十一烷酸
描述
11-(Dansylamino)undecanoic acid, commonly referred to as DAUDA, is an environment-sensitive fluorescent fatty acid analogue. It is widely used in biochemical research due to its ability to alter its fluorescence emission spectra upon binding to proteins. This property makes it a valuable tool for studying protein-ligand interactions, particularly in the context of fatty acid-binding proteins .
科学研究应用
11-(丹磺酰氨基)十一烷酸在科学研究中具有广泛的应用:
化学: 用作荧光探针研究脂肪酸与蛋白质的结合相互作用。
生物学: 用于研究脂肪酸结合蛋白,例如在血吸虫中发现的那些.
医学: 用于开发诊断检测方法和研究脂类代谢。
工业: 应用于荧光染料的配制和生物传感器的开发。
作用机制
11-(丹磺酰氨基)十一烷酸发挥作用的主要机制是通过与脂肪酸结合蛋白的相互作用。结合后,该化合物会发生荧光发射光谱的变化,可以通过监测这些变化来研究相互作用的结合亲和力和动力学。 分子靶标包括各种脂肪酸结合蛋白,所涉及的途径与脂类代谢和转运有关 .
安全和危害
While specific safety and hazard information for DAUDA is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical substances .
生化分析
Biochemical Properties
11-(Dansylamino)undecanoic acid plays a significant role in biochemical reactions by serving as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules, providing insights into their binding sites and affinities. For instance, 11-(Dansylamino)undecanoic acid binds with high affinity to human serum albumin (HSA) and bovine serum albumin (BSA) at multiple sites . The compound’s fluorescence properties change upon binding, allowing researchers to study the relative affinities of natural fatty acids for different binding sites .
Cellular Effects
11-(Dansylamino)undecanoic acid influences various cellular processes by interacting with cell membrane proteins and intracellular binding proteins. Its effects on cell function include alterations in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to study the binding sites of medium-chain fatty acids on human serum albumin, providing insights into how these interactions affect cellular functions .
Molecular Mechanism
The molecular mechanism of 11-(Dansylamino)undecanoic acid involves its binding interactions with biomolecules. The compound binds to specific sites on proteins, such as human serum albumin, and alters its fluorescence properties. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 11-(Dansylamino)undecanoic acid binds to the bilirubin-binding sites of albumin, which are distinct from the primary long-chain fatty acid-binding sites . This interaction provides valuable information about the binding affinities and specificities of different fatty acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-(Dansylamino)undecanoic acid can change over time due to its stability and degradation. The compound is stable at room temperature but should be protected from light to prevent degradation . Long-term studies have shown that 11-(Dansylamino)undecanoic acid maintains its fluorescence properties for extended periods, making it suitable for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 11-(Dansylamino)undecanoic acid vary with different dosages in animal models. At lower doses, the compound effectively binds to target proteins and provides valuable insights into their binding sites. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s fluorescence properties can be used to determine the relative affinities of natural fatty acids for different binding sites in animal models .
Metabolic Pathways
11-(Dansylamino)undecanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate fatty acid metabolism. The compound’s ability to bind to specific sites on proteins, such as human serum albumin, allows researchers to study the metabolic flux and changes in metabolite levels . This information is crucial for understanding the role of fatty acids in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 11-(Dansylamino)undecanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fluorescence properties enable researchers to track its localization and accumulation in different cellular compartments . This information is essential for understanding how fatty acids are transported and distributed within cells and tissues.
Subcellular Localization
11-(Dansylamino)undecanoic acid exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 11-(Dansylamino)undecanoic acid provides valuable insights into its role in cellular processes and its interactions with other biomolecules.
准备方法
合成路线和反应条件
11-(丹磺酰氨基)十一烷酸的合成通常涉及以下步骤:
起始原料: 合成从十一烷酸开始。
丹磺酰化: 十一烷酸与丹磺酰氯 (5-(二甲氨基)萘-1-磺酰氯) 在三乙胺等碱的存在下反应。该反应形成丹磺酰化的中间体。
工业生产方法
虽然DAUDA的具体工业生产方法没有得到广泛的记载,但一般方法将涉及实验室合成过程的放大。这包括优化反应条件,使用工业级溶剂和试剂,并采用大规模纯化技术,如结晶或工业色谱。
化学反应分析
反应类型
11-(丹磺酰氨基)十一烷酸经历了几种类型的化学反应:
取代反应: 丹磺酰基可以参与亲核取代反应。
氧化和还原: 该化合物可以进行氧化和还原反应,特别是在脂肪酸链上。
常见试剂和条件
取代: 常见的试剂包括胺或硫醇等亲核试剂,反应通常在二甲基亚砜 (DMSO) 等极性非质子溶剂中进行。
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂。
还原: 常用还原剂为氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,亲核取代可以产生各种丹磺酰化的衍生物,而氧化和还原可以改变脂肪酸链。
相似化合物的比较
类似化合物
11-(丹磺酰氨基)癸酸: 另一种具有较短碳链的丹磺酰化的脂肪酸类似物。
11-(丹磺酰氨基)月桂酸: 结构类似,但碳链更长。
独特性
11-(丹磺酰氨基)十一烷酸的独特性在于其特定的链长,这在疏水性和荧光敏感性之间提供了最佳平衡。 这使其特别适用于研究各种脂肪酸结合蛋白及其相互作用 .
如果您还有其他问题或需要更多详细信息,请随时提出!
属性
IUPAC Name |
11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGVMDMVJGHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223302 | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73025-02-2 | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





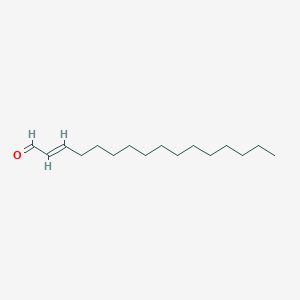

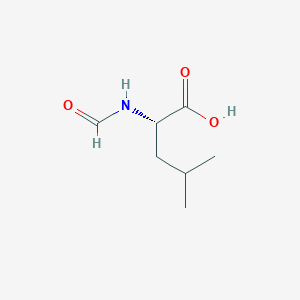

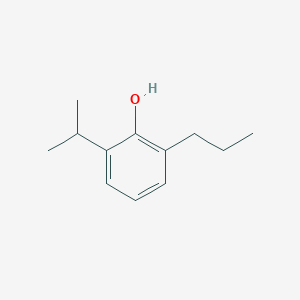
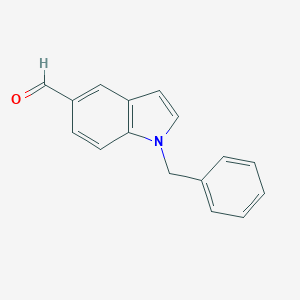
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)
